molecular formula C15H15NO2 B7959847 Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate

Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate

Cat. No.: B7959847
M. Wt: 241.28 g/mol
InChI Key: AARWYOUKZFABMQ-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate is a pyridine derivative featuring a carboxylate ester at position 3 and a 3,5-dimethylphenyl substituent at position 4. The compound’s structure combines a heteroaromatic pyridine core with lipophilic methyl groups and a polar ester moiety. The 3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, which may influence binding affinity and solubility .

Properties

IUPAC Name

methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-4-11(2)6-12(5-10)13-7-14(9-16-8-13)15(17)18-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWYOUKZFABMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate typically involves the reaction of 3,5-dimethylbenzaldehyde with pyridine-3-carboxylic acid under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The esterification process involves heating the reactants in the presence of an alcohol, usually methanol, to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dimethylphenyl)pyridine-3-carboxylate depends on its specific application and the biological or chemical context in which it is used. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological system and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine and Heterocyclic Cores

Pyrazole Derivatives ()

Compounds in are pyrazole-carboximidamides with phenyl substituents at the 5-position. While the core heterocycle differs (pyrazole vs. pyridine), substituent effects on aromatic rings provide valuable insights:

  • Electron-Donating Groups (e.g., Methyl, Methoxy) : Compound (7) (5-(4-methylphenyl)) and compound (8) (5-(3,4-dimethoxyphenyl)) exhibit enhanced solubility in polar solvents compared to halogenated analogs like compound (3) (4-chlorophenyl) due to reduced hydrophobicity .
Pyridine-Isoxazole Hybrid ()

The compound in (methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate) shares a pyridine ring and ester group but differs in the dihydroisoxazole moiety and trimethoxy substituents. Key comparisons:

  • Solubility : The polar methoxy groups in may improve aqueous solubility relative to the hydrophobic dimethylphenyl substituent in the target compound .

Research Implications

  • Drug Design : The target compound’s 3,5-dimethylphenyl group may optimize hydrophobic binding pockets in enzymes, whereas ’s trimethoxy groups could favor polar interactions.
  • Limitations : Direct biological data for the target compound are absent in the provided evidence; inferences rely on substituent trends from analogs .

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